(3-Methylbutan-2-yl)(2,2,2-trifluoroethyl)amine
Overview
Description
(3-Methylbutan-2-yl)(2,2,2-trifluoroethyl)amine is an organic compound with the molecular formula C₇H₁₄F₃N and a molecular weight of 169.19 g/mol . This compound is characterized by the presence of a trifluoroethyl group attached to an amine, making it a valuable intermediate in various chemical syntheses.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3-Methylbutan-2-yl)(2,2,2-trifluoroethyl)amine typically involves the reaction of 2,2,2-trifluoroethylamine with 3-methylbutan-2-ol under controlled conditions. The reaction is usually carried out in the presence of a catalyst such as p-toluenesulfonic acid to facilitate the formation of the desired product .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced purification techniques such as distillation and crystallization is common to obtain the compound in its pure form .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding .
Reduction: The compound can be reduced to form .
Substitution: It can participate in nucleophilic substitution reactions, where the trifluoroethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include and .
Reduction: Reducing agents such as or are typically used.
Substitution: Reagents like sodium azide or potassium cyanide can be employed under appropriate conditions.
Major Products:
- Various substituted amines from nucleophilic substitution reactions .
N-oxides: from oxidation.
Secondary amines: from reduction.
Scientific Research Applications
(3-Methylbutan-2-yl)(2,2,2-trifluoroethyl)amine has diverse applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It is explored for its potential in drug development, particularly in the design of enzyme inhibitors.
Industry: The compound is utilized in the production of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of (3-Methylbutan-2-yl)(2,2,2-trifluoroethyl)amine involves its interaction with specific molecular targets such as enzymes and receptors. The trifluoroethyl group enhances the compound’s ability to form stable complexes with these targets, thereby modulating their activity. This interaction can lead to the inhibition or activation of enzymatic pathways, depending on the specific application .
Comparison with Similar Compounds
(3-Methylbutan-2-yl)(2,2,2-trifluoroethyl)amine: shares structural similarities with other trifluoroethylamines such as and .
(3-Methylbutan-2-yl)amine: is another related compound without the trifluoroethyl group.
Uniqueness:
Properties
IUPAC Name |
3-methyl-N-(2,2,2-trifluoroethyl)butan-2-amine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14F3N/c1-5(2)6(3)11-4-7(8,9)10/h5-6,11H,4H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKHZHDBLXGUHAA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C)NCC(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14F3N | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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